

Comparative Kinetic Analysis of Reactions Involving 3-Methyl-4-nitropyridine and Analogous Compounds

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Compound of Interest

Compound Name: **3-Methyl-4-nitropyridine**

Cat. No.: **B157339**

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This guide provides a comparative overview of the kinetic studies of reactions involving **3-Methyl-4-nitropyridine** and structurally related compounds. Due to the limited availability of direct kinetic data for **3-Methyl-4-nitropyridine**, this document leverages experimental data from analogous 4-nitropyridine derivatives to provide insights into its expected reactivity. The primary focus is on nucleophilic aromatic substitution (SNAr) reactions, which are pivotal in the functionalization of the pyridine ring for various applications, including drug discovery.

Introduction to Reactivity

3-Methyl-4-nitropyridine belongs to the class of electron-deficient aromatic systems, where the pyridine nitrogen and the strongly electron-withdrawing nitro group at the 4-position activate the ring for nucleophilic attack. In such systems, the rate-determining step is typically the initial addition of the nucleophile to form a high-energy anionic intermediate.^[1] The stability of this intermediate, often referred to as a Meisenheimer complex, is crucial in dictating the reaction rate.^[1] The presence of a methyl group at the 3-position is expected to have a modest electronic and steric influence on the reaction kinetics compared to unsubstituted 4-nitropyridine.

Comparative Kinetic Data

While specific kinetic data for **3-Methyl-4-nitropyridine** is not readily available in the surveyed literature, extensive studies on analogous compounds, particularly 4-nitropyridine N-oxide and other substituted nitropyridines, offer valuable benchmarks for its reactivity. The N-oxide derivatives are included for comparison as they are known to be highly reactive towards nucleophilic substitution.[2][3]

Below is a summary of second-order rate constants for the SNAr reactions of various nitropyridine derivatives with different nucleophiles. This data allows for an objective comparison of their reactivity profiles.

Substrate	Nucleophile	Solvent	Temperature (°C)	Second-Order Rate Constant (k ₂) (L mol ⁻¹ s ⁻¹)
4-Nitropyridine 1-oxide	Piperidine	Ethanol	30	6.23 x 10 ⁻⁶ [1]
2-Nitropyridine 1-oxide	Sodium Ethoxide	Ethanol	-	Relative Rate: Faster than 4-nitro isomer
4-Nitropyridine 1-oxide	Sodium Ethoxide	Ethanol	-	Relative Rate: Intermediate
3-Nitropyridine 1-oxide	Sodium Ethoxide	Ethanol	-	Relative Rate: Slower than 4-nitro isomer
2-Chloro-5-nitropyridine	n-Butylamine	DMSO	25	0.138
2-Chloro-3-nitropyridine	n-Butylamine	DMSO	25	0.011
2-Chloro-5-nitropyridine	Piperidine	DMSO	25	1.83
2-Chloro-3-nitropyridine	Piperidine	DMSO	25	0.081
2-Methoxy-3-nitropyridine	Piperidine	Water	20	0.0000649
2-Methoxy-5-nitropyridine	Piperidine	Water	20	0.000178

Discussion of Reactivity Trends

The provided data illustrates several key trends in the reactivity of nitropyridines:

- Activation by the Nitro Group and Ring Nitrogen: The nitro group is a powerful activating group for SNAr reactions, and its effect is most pronounced when it is at the 2- or 4-position relative to the pyridine nitrogen.[1]
- Leaving Group Ability: The nitro group itself can act as a leaving group in SNAr reactions, particularly in highly activated systems like 4-nitropyridine N-oxide.[4][5]
- Positional Isomers: The position of the nitro group significantly impacts reactivity. For nitropyridine N-oxides reacting with sodium ethoxide, the reactivity order is 2-nitro > 4-nitro > 3-nitro.
- Influence of N-Oxide: The N-oxide functionality further enhances the electrophilicity of the pyridine ring, making 4-nitropyridine N-oxide a highly reactive substrate for nucleophilic substitution.[2]
- Solvent Effects: The reaction rates are sensitive to the solvent used, with polar aprotic solvents like DMSO generally promoting SNAr reactions.

For **3-Methyl-4-nitropyridine**, it can be inferred that the 4-nitro group strongly activates the C4 position for nucleophilic attack. The 3-methyl group is likely to have a minor electron-donating effect, which might slightly decrease the reactivity compared to the unsubstituted 4-nitropyridine. Steric hindrance from the adjacent methyl group could also play a role in slowing down the reaction, depending on the size of the incoming nucleophile.

Experimental Protocols

The following is a generalized experimental protocol for studying the kinetics of SNAr reactions of nitropyridines with amines, based on methodologies described in the literature.

Objective: To determine the second-order rate constant for the reaction of a nitropyridine derivative with an amine.

Materials:

- Nitropyridine substrate (e.g., 4-nitropyridine 1-oxide)
- Amine nucleophile (e.g., piperidine)

- Anhydrous solvent (e.g., ethanol, DMSO, or acetonitrile)
- UV-Vis spectrophotometer with a temperature-controlled cuvette holder
- Quartz cuvettes
- Standard laboratory glassware

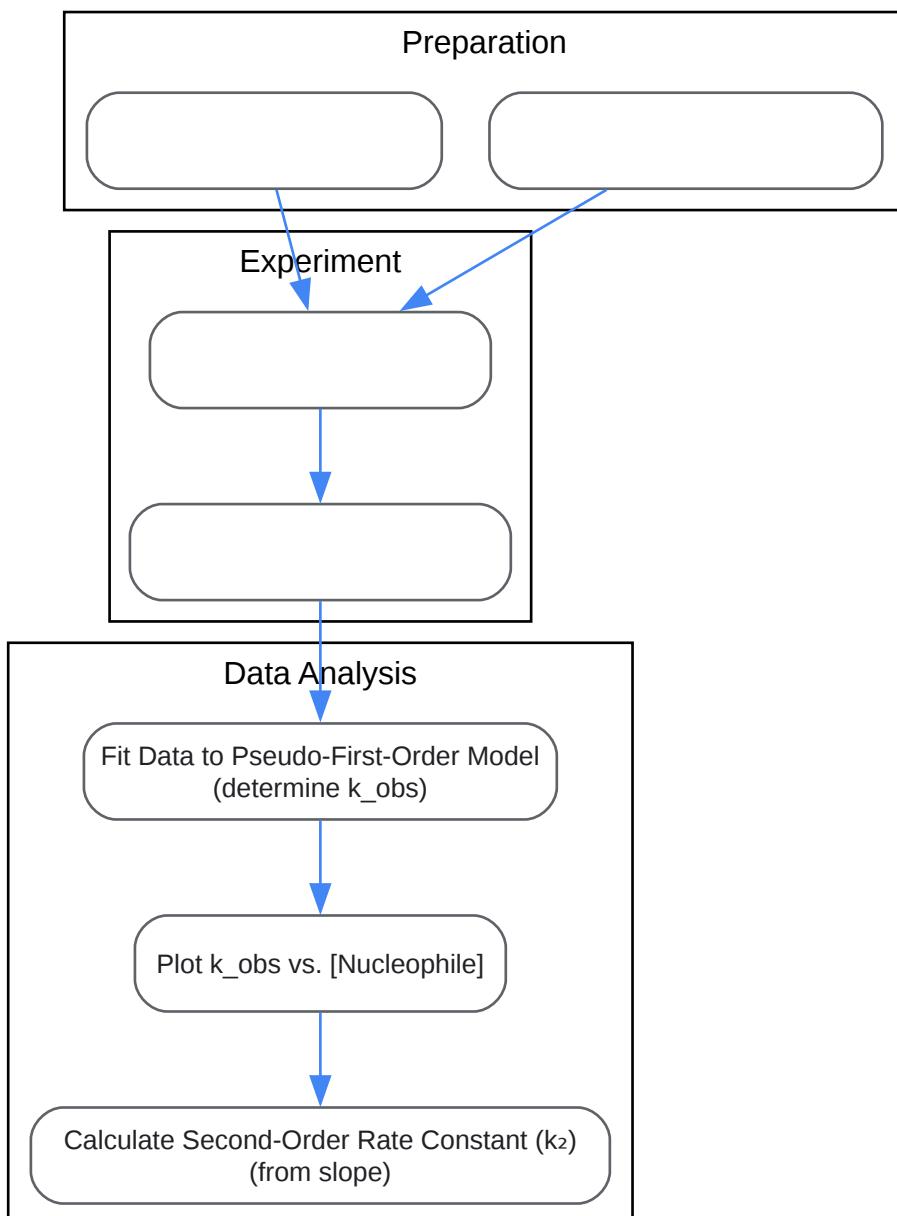
Procedure:

- Solution Preparation:
 - Prepare a stock solution of the nitropyridine substrate of known concentration in the chosen solvent.
 - Prepare a series of stock solutions of the amine nucleophile at different concentrations in the same solvent. A large excess of the amine is typically used to ensure pseudo-first-order conditions.
- Kinetic Measurement:
 - Equilibrate the UV-Vis spectrophotometer and the reactant solutions to the desired reaction temperature.
 - In a quartz cuvette, mix a known volume of the nitropyridine solution with a known volume of one of the amine solutions. The final concentrations should be such that the amine is in at least a 10-fold excess.
 - Immediately start monitoring the reaction by recording the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance. The wavelength is determined beforehand by recording the UV-Vis spectra of the starting materials and the expected product.
 - Continue data acquisition until the reaction is complete (i.e., no further change in absorbance is observed).
- Data Analysis:

- Under pseudo-first-order conditions (large excess of amine), the reaction follows first-order kinetics. The observed rate constant (k_{obs}) can be obtained by fitting the absorbance versus time data to a first-order exponential equation: $A_t = A_\infty - (A_\infty - A_0)e^{-k_{obs}t}$ where A_t is the absorbance at time t , A_0 is the initial absorbance, and A_∞ is the absorbance at the end of the reaction.
- Repeat the experiment with different concentrations of the amine nucleophile.
- The second-order rate constant (k_2) is determined from the slope of a plot of k_{obs} versus the concentration of the amine: $k_{obs} = k_2[\text{Amine}] + k_0$ where k_0 is the rate constant for the uncatalyzed reaction (often negligible).

Visualizations

Reaction Pathway

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